molecular formula C12H14O3 B13993258 (4-Methoxyphenyl)methyl but-2-enoate CAS No. 923571-42-0

(4-Methoxyphenyl)methyl but-2-enoate

Cat. No.: B13993258
CAS No.: 923571-42-0
M. Wt: 206.24 g/mol
InChI Key: LAQIXNDRSOLATB-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl but-2-enoate can be achieved through several methods. One common approach involves the esterification of (4-methoxyphenyl)methanol with but-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)methyl but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl but-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl acetate
  • (4-Methoxyphenyl)methyl propionate
  • (4-Methoxyphenyl)methyl butyrate

Uniqueness

(4-Methoxyphenyl)methyl but-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

923571-42-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-methoxyphenyl)methyl but-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h3-8H,9H2,1-2H3

InChI Key

LAQIXNDRSOLATB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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